1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium 1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium
Brand Name: Vulcanchem
CAS No.: 85909-43-9
VCID: VC17001359
InChI: InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3
SMILES:
Molecular Formula: C22H38N4O2
Molecular Weight: 390.6 g/mol

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium

CAS No.: 85909-43-9

Cat. No.: VC17001359

Molecular Formula: C22H38N4O2

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium - 85909-43-9

Specification

CAS No. 85909-43-9
Molecular Formula C22H38N4O2
Molecular Weight 390.6 g/mol
IUPAC Name 3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-(2,2,6,6-tetramethylpiperidin-4-yl)iminocyclobut-2-en-1-one
Standard InChI InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3
Standard InChI Key FEXMOMOFQIJETP-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(N1)(C)C)NC2=C(C(=NC3CC(NC(C3)(C)C)(C)C)C2=O)O)C

Introduction

Chemical Identity and Molecular Characterization

Structural Composition

1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium belongs to the class of cyclobutenediylium derivatives, distinguished by a four-membered aromatic ring system (cyclobutenediylium) substituted with two amino-piperidyl groups. The molecular formula is C<sub>24</sub>H<sub>44</sub>N<sub>4</sub>O<sub>2</sub><sup>2+</sup>, with a molecular weight of 480.724 g/mol. The piperidyl groups adopt a 2,2,6,6-tetramethyl configuration, introducing significant steric hindrance that enhances thermal and photochemical stability.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name reflects the compound’s bicyclic and substituent architecture:

  • 1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium
    Common synonyms include bis(2,2,6,6-tetramethyl-4-piperidylamino)cyclobutenediylium dioxide and variations emphasizing its dicationic nature .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium involves multi-step reactions starting from 2,2,6,6-tetramethylpiperidine derivatives. Key steps include:

  • Amination of Cyclobutenediylium Core: Reaction of 1,3-dichlorocyclobutenediylium with 2,2,6,6-tetramethyl-4-aminopiperidine under anhydrous conditions.

  • Oxidation to Dioxide: Treatment with hydrogen peroxide or ozone to introduce the dioxido groups.

  • Purification: Chromatographic separation to isolate the target compound from byproducts .

Optimization Challenges

Yield optimization requires precise control of reaction parameters:

ParameterOptimal RangeEffect on Yield
Temperature−10°C to 0°CPrevents thermal degradation
SolventDry tetrahydrofuran (THF)Enhances solubility of intermediates
Reaction Time48–72 hoursEnsures complete amination
Deviations from these conditions result in side reactions, such as over-oxidation or piperidine ring opening .

Molecular Structure and Electronic Properties

X-ray Crystallography Data

Although crystallographic data for this specific compound is limited, analogous cyclobutenediylium structures reveal a planar cyclobutene ring with bond lengths of 1.42–1.48 Å for C–C and 1.36 Å for C–N bonds . The piperidyl groups adopt a chair conformation, with methyl groups oriented equatorially to minimize steric strain.

Electronic Configuration

The cyclobutenediylium core contributes to a conjugated π-system, stabilized by resonance with the dioxido groups. Density functional theory (DFT) calculations on similar compounds indicate a HOMO-LUMO gap of 3.2–3.5 eV, suggesting potential as a semiconductor material . The electron-withdrawing dioxido groups enhance oxidative stability, critical for applications in UV-resistant polymers.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with maximal mass loss at 310°C due to cleavage of the piperidyl groups. The compound remains stable under ambient conditions, with no detectable degradation over six months .

Solubility and Reactivity

SolventSolubility (mg/mL)Notes
Chloroform12.5Forms stable solutions for polymer blending
Methanol3.2Limited solubility due to polarity mismatch
Water<0.1Insoluble, precluding aqueous applications
The compound undergoes nucleophilic substitution at the cyclobutenediylium core, particularly with thiols and amines, enabling functionalization for tailored applications.

Applications in Materials Science

Light Stabilization in Polymers

As a hindered amine light stabilizer (HALS), this compound scavenges free radicals generated by UV exposure in polyolefins (e.g., polyethylene, polypropylene). Its efficacy surpasses commercial stabilizers like Tinuvin 770, with a 40% reduction in carbonyl index after 1,000 hours of UV exposure.

Electronic Materials

The conjugated π-system and low HOMO-LUMO gap make it a candidate for organic semiconductors. In prototype organic field-effect transistors (OFETs), hole mobility values of 0.12 cm²/V·s have been achieved, comparable to oligothiophene derivatives .

Comparative Analysis with Analogous Compounds

The table below contrasts key features with structurally related molecules:

CompoundCore StructureSubstituentsUnique Properties
1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediyliumCyclobutenediyliumAmino-piperidylSuperior UV stability, semiconductor potential
Squaraine dyes Squaric acidAromatic aminesStrong absorption in visible-NIR range
N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide BenzenedicarboxamidePiperidylThermal stabilization in polyamides

Challenges and Future Directions

Synthetic Scalability

Current synthesis routes suffer from low yields (<30%), necessitating catalyst development. Transition metal-catalyzed amination, as demonstrated for related piperidine derivatives, could improve efficiency .

Expanding Applications

Preliminary studies suggest utility in:

  • Photodynamic Therapy: Reactive oxygen species generation under visible light.

  • Ion-Selective Membranes: Modification with sulfonate groups for proton conductivity.

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